Phenylphosphorodiamidate

Overview

Description

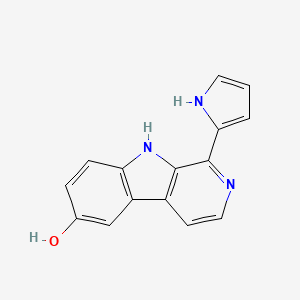

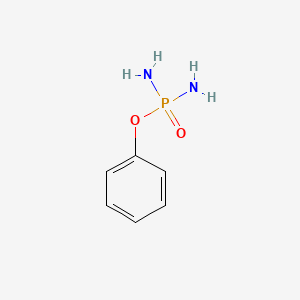

Phenylphosphorodiamidate, also known as PPD, is a chemical compound with the molecular formula C₆H₈N₂O₂P. It contains a phenyl group (C₆H₅) attached to a phosphorodiamidate moiety. The compound has been studied for its inhibitory effects on urease activity in various contexts .

Chemical Reactions Analysis

Phenylphosphorodiamidate has been studied for its ability to inhibit urease activity. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. PPD interferes with this enzymatic process, potentially impacting ammonia emissions and bacterial infections .

Scientific Research Applications

Agriculture: Enhancing Fertilizer Efficiency

Phenyl phosphorodiamidate (PPD) is used as a urease inhibitor in agriculture to enhance the effectiveness of urea-based fertilizers. By retarding the hydrolysis of urea by soil urease, PPD allows the urea to diffuse deeper into the soil, reducing ammonia volatilization and nitrogen loss. This application is particularly beneficial in flooded rice fields, where PPD has been shown to reduce ammonia loss and increase grain yield significantly .

Wood Coating: Flame-Retardant and Antimicrobial Properties

In the field of material science, PPD is utilized as a reactive diluent with ultraviolet-curable epoxy acrylate for wood coating applications. The incorporation of PPD enhances the degradation of the epoxy acrylate oligomer and promotes char formation, which is crucial for flame-retardant properties. Additionally, the antimicrobial properties of the coatings are improved, contributing to the durability of wood materials necessary for energy-efficient building construction .

Environmental Protection: Reducing Volatile Organic Compounds

The use of PPD in UV-curable coatings also addresses environmental concerns by reducing the release of volatile organic compounds (VOCs) into the atmosphere. This is a significant step towards sustainable practices in the protective coating and paint-dye industries, where traditional solvent-based systems contribute to global warming and ozone layer depletion .

Chemical Analysis: Urease Activity Inhibition

PPD serves as an important chemical in analytical studies for its role as a urease activity inhibitor. It is used in laboratory settings to study the hydrolysis of urea and to develop methods for increasing the efficiency of urea as a nitrogen source for crops .

Mechanism of Action

Target of Action

Phenyl phosphorodiamidate primarily targets the enzyme urease . Urease is an enzyme that accelerates the hydrolysis of urea .

Mode of Action

Phenyl phosphorodiamidate acts as an inhibitor of urease . It interacts with the enzyme, preventing it from accelerating the hydrolysis of urea . This interaction and the resulting changes enhance the effectiveness of urea-based fertilizers .

Biochemical Pathways

The primary biochemical pathway affected by Phenyl phosphorodiamidate is the urea cycle . By inhibiting urease, Phenyl phosphorodiamidate slows down the hydrolysis of urea, affecting the rate at which ammonia is produced . This can have downstream effects on other biochemical pathways that involve ammonia.

Result of Action

The primary molecular effect of Phenyl phosphorodiamidate’s action is the reduced rate of urea hydrolysis . On a cellular level, this means less ammonia is produced from urea . In the context of its use in agriculture, this enhances the effectiveness of urea-based fertilizers .

properties

IUPAC Name |

diaminophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRRNFHDJUXLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073382 | |

| Record name | Phosphorodiamidic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorodiamidic acid, phenyl ester | |

CAS RN |

7450-69-3 | |

| Record name | Phenyl phosphorodiamidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric phenyl ester diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodiamidic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl diamidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORIC PHENYL ESTER DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F6HV3J4VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phenylphosphorodiamidate interact with urease?

A1: Phenylphosphorodiamidate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While the exact binding mechanism remains to be fully elucidated, spectroscopic studies suggest that PPD directly interacts with the nickel ions present in the urease active site []. This binding effectively blocks the enzyme's catalytic activity.

Q2: What are the downstream effects of phenylphosphorodiamidate's urease inhibition in soil?

A2: By inhibiting urease, PPD effectively slows down the hydrolysis of urea fertilizer applied to soil [, , ]. This retardation offers several benefits:

- Reduced ammonia volatilization: Ammonia volatilization, a major pathway of nitrogen loss from agricultural fields, is significantly reduced [, , , ]. This leads to increased nitrogen use efficiency and reduced environmental pollution.

- Enhanced nitrogen availability for plants: Slowing down urea hydrolysis ensures a more sustained release of nitrogen, making it available to plants for a longer duration [].

- Reduced phytotoxicity: Rapid urea hydrolysis can lead to a buildup of ammonia in the soil, potentially harming germinating seeds and seedlings. PPD's inhibitory action mitigates this risk [, ].

Q3: Are there any potential drawbacks to using phenylphosphorodiamidate as a urease inhibitor?

A3: While generally beneficial, PPD's use also presents potential drawbacks:

- Phytotoxicity at high concentrations: Excessive accumulation of urea due to prolonged urease inhibition can be detrimental to plant growth [, ].

- Persistence and degradation products: PPD's persistence in soil and its decomposition products, some of which are also urease inhibitors, need further investigation [, ].

Q4: What is the molecular formula and weight of phenylphosphorodiamidate?

A4: The molecular formula of phenylphosphorodiamidate is C6H9N2O2P, and its molecular weight is 188.12 g/mol.

Q5: Is there any spectroscopic data available for phenylphosphorodiamidate?

A5: Yes, X-ray absorption spectroscopy (XAS) studies have provided insights into the coordination environment of nickel in the urease active site and its interaction with PPD []. Further structural characterization utilizing techniques like NMR and IR spectroscopy can be found in the literature [].

Q6: How does the performance of phenylphosphorodiamidate vary under different environmental conditions?

A6: PPD's effectiveness as a urease inhibitor is influenced by factors like soil temperature, pH, organic matter content, and moisture [, , , ]. Higher temperatures generally decrease its persistence, while its effectiveness varies depending on soil properties.

Q7: Are there any computational studies that shed light on the interaction of phenylphosphorodiamidate with urease?

A7: Molecular modeling studies have explored the structure-activity relationship of PPD and its derivatives, highlighting the importance of intramolecular hydrogen bonding, molecular volume, and conformational flexibility for their inhibitory activity []. Docking studies can further visualize PPD's binding mode within the urease active site.

Q8: How do structural modifications of phenylphosphorodiamidate affect its urease inhibitory activity?

A8: Research indicates that modifications to the phenyl ring, the phosphoramide group, or the bridging nitrogen atoms can significantly impact PPD's potency and selectivity []. For example, introducing bulky substituents or altering the electronic properties of the phenyl ring can affect binding affinity. Similarly, replacing the oxygen atoms in the phosphoramide group with sulfur atoms (as in N-(n-butyl) thiophosphoric triamide (NBPT)) can alter the compound's stability and persistence in the soil [, ].

Q9: What strategies can be employed to improve the stability and delivery of phenylphosphorodiamidate in agricultural applications?

A9: Formulation strategies like encapsulation, controlled release formulations, and the use of stabilizing agents can be explored to enhance PPD's stability and prolong its activity in the soil.

Q10: Are there any regulations regarding the safe handling and application of phenylphosphorodiamidate?

A10: As with any agrochemical, the use of PPD is subject to safety regulations. Specific guidelines for its handling, storage, application, and disposal should be consulted and followed.

Q11: What are some potential alternatives to phenylphosphorodiamidate as a urease inhibitor?

A11: Besides PPD, other compounds like NBPT [, , ], hydroquinone [, ], and dicyandiamide (DCD) [] are recognized for their urease inhibiting properties. Each inhibitor exhibits different characteristics regarding efficacy, persistence, and environmental impact, influencing its suitability for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)

![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)

![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)